Prima-1met

Catalog No.
S548225
CAS No.
5291-32-7
M.F
C10H17NO3
M. Wt
199.24688
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prima-1met

CAS Number

5291-32-7

Product Name

Prima-1met

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C10H17NO3

Molecular Weight

199.24688

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N

SMILES

COCC1(C(=O)C2CCN1CC2)CO

Solubility

Soluble in DMSO, DMF, PBS, and EtOH

Synonyms

APR246; APR-246; APR 246. PRIMA-1MET.

Description

The exact mass of the compound Prima-1met is 199.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, PBS, and EtOH. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Reviving Mutant p53 Function:

p53, often referred to as the "guardian of the genome," is a tumor suppressor protein that plays a crucial role in DNA repair and cell cycle arrest. Mutations in p53 are prevalent in various cancers, rendering them inactive. Prima-1Met shows promise in restoring the function of mutant p53. Studies have demonstrated its ability to reactivate mutant p53, leading to increased expression of p53 target genes involved in cell death (apoptosis) .

Synergistic Effect with Chemotherapy:

Prima-1Met is being explored for its potential to enhance the effectiveness of existing cancer treatments. Research suggests that Prima-1Met synergizes with chemotherapeutic agents like cisplatin, leading to increased tumor cell death. A study by Bykov et al. (2005) found that Prima-1Met, when combined with cisplatin, significantly enhanced apoptosis (programmed cell death) in tumor cells . This synergistic effect offers the possibility of improving treatment outcomes while potentially reducing chemotherapy dosages and their associated side effects.

Exploring Diverse Mechanisms:

While the restoration of p53 function is a primary focus, research suggests that Prima-1Met might possess anti-tumor properties beyond p53 reactivation. Studies have shown that Prima-1Met can induce apoptosis through activation of caspase-2, a cell death pathway independent of p53 . Additionally, Prima-1Met has been observed to induce the translocation of Epstein-Barr virus (EBV) encoded protein EBNA-5 to the nucleolus, potentially impacting viral replication in EBV-associated cancers . These findings highlight the multifaceted potential of Prima-1Met in cancer treatment.

Promising Clinical Trials:

Initial clinical trials (NCT00900614) have demonstrated good tolerability and a favorable pharmacokinetic profile of Prima-1Met in patients with hematologic malignancies and prostate cancer . Additionally, the trials showed an increase in apoptosis with upregulation of p53 target genes, indicating its potential therapeutic effect. These early findings pave the way for further clinical investigations to assess the efficacy of Prima-1Met in various cancer types.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.1

Exact Mass

199.12084

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Apr-246

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Shalom-Feuerstein R, Serror L, Aberdam E, Müller FJ, van Bokhoven H, Wiman KG, Zhou H, Aberdam D, Petit I. Impaired epithelial differentiation of induced pluripotent stem cells from ectodermal dysplasia-related patients is rescued by the small compound APR-246/PRIMA-1MET. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2152-6. doi: 10.1073/pnas.1201753109. Epub 2013 Jan 25. PubMed PMID: 23355677.
2: Shen J, van den Bogaard EH, Kouwenhoven EN, Bykov VJ, Rinne T, Zhang Q, Tjabringa GS, Gilissen C, van Heeringen SJ, Schalkwijk J, van Bokhoven H, Wiman KG, Zhou H. APR-246/PRIMA-1MET rescues epidermal differentiation in skin keratinocytes derived from EEC syndrome patients with p63 mutations. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2157-62. doi: 10.1073/pnas.1201993110. Epub 2013 Jan 25. PubMed PMID: 23355676.
3: Lehmann S, Bykov VJ, Ali D, Andrén O, Cherif H, Tidefelt U, Uggla B, Yachnin J, Juliusson G, Moshfegh A, Paul C, Wiman KG, Andersson PO. Targeting p53 in vivo: a first-in-human study with p53-targeting compound APR-246 in refractory hematologic malignancies and prostate cancer. J Clin Oncol. 2012 Oct 10;30(29):3633-9. doi: 10.1200/JCO.2011.40.7783. Epub 2012 Sep 10. PubMed PMID: 22965953.
4: Zandi R, Selivanova G, Christensen CL, Gerds TA, Willumsen BM, Poulsen HS. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53. Clin Cancer Res. 2011 May 1;17(9):2830-41. doi: 10.1158/1078-0432.CCR-10-3168. Epub 2011 Mar 17. PubMed PMID: 21415220.
5: Bao W, Chen M, Zhao X, Kumar R, Spinnler C, Thullberg M, Issaeva N, Selivanova G, Strömblad S. PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo. Cell Cycle. 2011 Jan 15;10(2):301-7. Epub 2011 Jan 15. PubMed PMID: 21239882.
6: Ali D, Jönsson-Videsäter K, Deneberg S, Bengtzén S, Nahi H, Paul C, Lehmann S. APR-246 exhibits anti-leukemic activity and synergism with conventional chemotherapeutic drugs in acute myeloid leukemia cells. Eur J Haematol. 2011 Mar;86(3):206-15. doi: 10.1111/j.1600-0609.2010.01557.x. Epub 2011 Jan 11. PubMed PMID: 21114538.
7: Rökaeus N, Shen J, Eckhardt I, Bykov VJ, Wiman KG, Wilhelm MT. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73. Oncogene. 2010 Dec 9;29(49):6442-51. doi: 10.1038/onc.2010.382. Epub 2010 Sep 6. PubMed PMID: 20818419.

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